molecular formula C19H24N2O2 B12486325 N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide

N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide

Cat. No.: B12486325
M. Wt: 312.4 g/mol
InChI Key: UKSNLGTURCEIGF-UHFFFAOYSA-N
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Description

N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

N-[2-[(4-phenylcyclohexyl)amino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C19H24N2O2/c22-19(18-7-4-14-23-18)21-13-12-20-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-7,14,16-17,20H,8-13H2,(H,21,22)

InChI Key

UKSNLGTURCEIGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NCCNC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide typically involves the reaction of 4-phenylcyclohexylamine with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide is unique due to its specific combination of a furan ring and a phenylcyclohexylamine moiety.

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